2-Formyl-6-methylbenzonitrile

Description

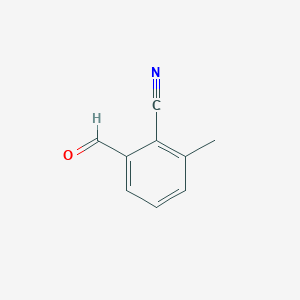

Structure

3D Structure

Properties

IUPAC Name |

2-formyl-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-3-2-4-8(6-11)9(7)5-10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEMMACKKKQZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10665442 | |

| Record name | 2-Formyl-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27613-37-2 | |

| Record name | 2-Formyl-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Formyl-6-methylbenzonitrile: Properties, Reactivity, and Applications

Introduction

2-Formyl-6-methylbenzonitrile, a bifunctional aromatic compound, stands as a molecule of significant interest for researchers and professionals in synthetic chemistry and drug development. Characterized by the presence of both an electrophilic aldehyde (formyl) group and a cyano (nitrile) moiety ortho to a methyl group on a benzene ring, this molecule offers a unique platform for the construction of complex heterocyclic systems. Its strategic substitution pattern makes it a versatile building block, particularly in the synthesis of pharmaceutical intermediates and novel functional materials.[1]

This guide provides an in-depth analysis of the core physicochemical properties, spectroscopic signature, and chemical reactivity of this compound. It is designed to equip researchers with the technical insights required to effectively utilize this compound in their synthetic endeavors, from understanding its stability and handling to exploiting its reactivity in complex molecular design.

Molecular Structure and Identifiers

The structural arrangement of this compound, with its adjacent reactive groups, is key to its synthetic utility. The steric influence of the ortho-methyl group can modulate the reactivity of the neighboring formyl group, a crucial consideration in reaction design.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 27613-37-2 | [2] |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| SMILES | CC1=C(C=CC=C1C=O)C#N | [2] |

| InChI | InChI=1S/C9H7NO/c1-7-4-2-3-5-8(9(7)6-11)10-12/h2-5,10H,1H3 | - |

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with related analogs. The compound is typically supplied as a solid with a purity of 96-98%.[1][2]

| Property | Value / Description | Notes |

| Physical State | Solid | Based on supplier information. |

| Melting Point | No data available | Experimental value not found in public literature. |

| Boiling Point | No data available | Experimental value not found in public literature. |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Expected to have low solubility in water. | Inferred from structural similarity to other benzonitrile derivatives. |

| Storage | Store in an inert atmosphere at 2-8°C. | Recommended by suppliers to maintain stability.[2] |

Spectroscopic Profile: An Interpretive Guide

The definitive identification of this compound relies on a combination of spectroscopic techniques. Below is an expert interpretation of the expected spectral data, grounded in the principles of NMR and IR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for the presence of the key functional groups.

-

~2220-2240 cm⁻¹ (Strong, Sharp): This band is characteristic of the C≡N (nitrile) stretching vibration. Its intensity and sharp nature are definitive for the cyano group.[3]

-

~1690-1710 cm⁻¹ (Strong, Sharp): This absorption corresponds to the C=O (carbonyl) stretch of the aromatic aldehyde (formyl) group. Conjugation with the benzene ring slightly lowers its frequency compared to a saturated aldehyde.[3]

-

~2820-2850 cm⁻¹ and ~2720-2750 cm⁻¹ (Medium, Sharp): These two bands arise from the C-H stretch of the aldehyde proton (the aldehydic C-H bond). The appearance of this pair of bands is a classic indicator of a formyl group.[3]

-

~2850-3000 cm⁻¹ (Medium): These absorptions are due to the C-H stretching vibrations of the methyl group and the aromatic ring.

-

~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹ (Medium to Weak): These bands are characteristic of C=C stretching vibrations within the aromatic ring.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is crucial for confirming the substitution pattern of the aromatic ring.

-

~10.0-10.5 ppm (Singlet, 1H): This downfield signal is characteristic of the aldehyde proton (-CHO). Its significant deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.

-

~7.4-7.8 ppm (Multiplet, 3H): These signals correspond to the protons on the aromatic ring. The exact splitting pattern will depend on the coupling constants between the adjacent protons.

-

~2.5-2.7 ppm (Singlet, 3H): This upfield signal corresponds to the protons of the methyl group (-CH₃). It appears as a singlet as there are no adjacent protons to couple with.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

-

~190-195 ppm: The signal for the carbonyl carbon of the aldehyde group, which is highly deshielded.[4]

-

~130-145 ppm: Signals for the quaternary carbons of the aromatic ring (the carbons bonded to the -CHO, -CN, and -CH₃ groups).

-

~125-135 ppm: Signals for the carbons of the aromatic ring that are bonded to hydrogen.

-

~115-120 ppm: The signal for the carbon of the nitrile group (-C≡N).

-

~20-25 ppm: The signal for the methyl group carbon.[4]

Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the orthogonal reactivity of its aldehyde and nitrile functionalities. This bifunctional nature allows for its participation in a variety of transformations, particularly cascade reactions for the rapid assembly of heterocyclic scaffolds.

Core Reactivity Principles:

-

Electrophilic Aldehyde: The formyl group is a classic electrophile, susceptible to nucleophilic attack. It readily undergoes reactions such as Wittig olefination, reductive amination, and additions of organometallic reagents (e.g., Grignards).

-

Nucleophilic Nitrile (after activation): While the nitrile group itself is not strongly nucleophilic, its proximity to the aldehyde allows for intramolecular cyclization reactions. Under basic or acidic conditions, the aldehyde can be converted into an intermediate (e.g., an imine or enolate) that can then be trapped by the nitrile group.

-

Cascade Reactions: The molecule is an excellent substrate for domino or cascade reactions, where a single set of reagents initiates a sequence of transformations involving both functional groups. This is particularly valuable for synthesizing isoindolinone derivatives, a privileged scaffold in medicinal chemistry.[5][6]

The diagram below illustrates a generalized reaction pathway where 2-formylbenzonitriles react with anilines in an electrochemical cascade to form N-aryl isoindolinones. This showcases the molecule's ability to rapidly build molecular complexity.[6]

Caption: Electrochemical cascade synthesis of isoindolinones.

Illustrative Synthetic Protocol: General Formylation

Disclaimer: This protocol is illustrative and has not been optimized. Appropriate safety precautions must be taken.

-

Dissolution: Dissolve 2-methylbenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a strong base such as n-butyllithium (n-BuLi, ~1.1 eq) dropwise, maintaining the internal temperature below -70 °C. The reaction mixture typically changes color, indicating the formation of the lithiated species. Stir for 1-2 hours at -78 °C.

-

Formylation: Add a suitable formylating agent, such as anhydrous N-formylpiperidine or dimethylformamide (DMF, >1.5 eq), to the reaction mixture.

-

Warming and Quench: Allow the reaction to slowly warm to room temperature overnight. Cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Plausible synthesis via ortho-formylation.

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in organic synthesis.[1] Its ability to generate complex heterocyclic structures makes it valuable in the following areas:

-

Medicinal Chemistry: As a precursor to isoindolinones and related nitrogen-containing heterocycles, which are core structures in many biologically active compounds.[6] The development of novel cascade reactions using this building block enables the rapid generation of compound libraries for high-throughput screening.

-

Materials Science: The rigid, functionalized aromatic structure can be incorporated into larger polymeric or macrocyclic systems for applications in electronics, sensing, or as specialized ligands.

A notable example of a related compound, 2-Formyl-6-methoxybenzonitrile, serves as a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease.[7] This highlights the importance of this class of substituted benzonitriles in accessing complex and pharmaceutically relevant targets.

Safety and Handling

While a comprehensive, verified safety data sheet for this specific isomer is not universally available, data from related compounds and supplier information indicate the following hazards:

-

GHS Hazard Statements (Probable):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed.

-

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers should always consult the most current Safety Data Sheet (SDS) provided by their supplier before handling this chemical.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in the dual reactivity of its formyl and nitrile groups. While detailed experimental characterization data remains somewhat sparse in public literature, its chemical behavior can be confidently predicted, enabling its effective use in the synthesis of complex molecules. Its primary role as a precursor to heterocyclic systems, particularly isoindolinones, positions it as a key building block for medicinal chemistry and drug discovery programs. Proper handling and an understanding of its reactivity are paramount for any researcher aiming to leverage the synthetic potential of this versatile compound.

References

- 1. 27613-37-2 | 2-formyl-6-methyl-benzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Formyl-6-methoxybenzonitrile|CAS 21962-51-6 [benchchem.com]

An In-Depth Technical Guide to 2-Formyl-6-methylbenzonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Formyl-6-methylbenzonitrile, a versatile bifunctional aromatic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's core characteristics, safety protocols, and its emerging significance as a building block in the synthesis of complex pharmaceutical agents. The narrative emphasizes the causal relationships behind its reactivity and application, aiming to equip the reader with both theoretical knowledge and practical insights.

Core Molecular Profile

This compound, identified by the CAS Number 27613-37-2 , is a substituted aromatic nitrile.[1] Its structure is characterized by a benzene ring functionalized with a formyl (-CHO), a methyl (-CH₃), and a nitrile (-C≡N) group. This unique arrangement of electron-withdrawing (formyl and nitrile) and electron-donating (methyl) groups at ortho and meta positions imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | [3] |

| Molecular Weight | 145.16 g/mol | [3] |

| CAS Number | 27613-37-2 | [1] |

| Purity | Typically ≥97% | |

| Appearance | Solid (predicted) | N/A |

| Melting Point | 127-132 °C (for the related 2-Amino-6-methylbenzonitrile) | |

| Boiling Point | >200 °C (estimated based on related structures) | [4] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) | General chemical knowledge |

Expert Insight: The juxtaposition of the aldehyde and nitrile functionalities makes this molecule a prime candidate for cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This is a highly sought-after characteristic in modern synthetic chemistry for improving efficiency and reducing waste.

Safety, Handling, and Storage: A Self-Validating System

Ensuring laboratory safety is paramount when handling any chemical intermediate. The following protocols are derived from the Safety Data Sheet (SDS) for this compound and represent a self-validating system for risk mitigation.[1]

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Sensitization: May cause respiratory irritation.

Recommended Handling and Personal Protective Equipment (PPE)

A rigorous approach to handling is essential. The following workflow diagram illustrates the necessary steps for safe manipulation of this compound.

Caption: Safe handling workflow for this compound.

Storage and Stability

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress and contamination.

Synthesis and Reactivity

While specific, high-yield synthetic routes to this compound are proprietary or described in patent literature, its synthesis can be conceptually understood through established organic chemistry principles. A plausible retrosynthetic analysis suggests that it could be derived from 2,6-dimethylbenzonitrile via selective oxidation of one of the methyl groups.

The true value of this compound lies in its reactivity, which is dominated by the aldehyde and nitrile groups. The aldehyde can undergo a wide range of reactions including:

-

Reductive amination: To introduce amine functionalities.

-

Wittig and related olefination reactions: For carbon-carbon bond formation.

-

Condensation reactions: With active methylene compounds.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic utility.

Application in Drug Development: A Case Study in Finerenone Synthesis

This compound and its analogues are valuable intermediates in the synthesis of complex pharmaceutical agents.[3] A prominent example is the synthesis of Finerenone , a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease in patients with type 2 diabetes. While published routes often utilize the closely related 4-Formyl-3-methoxybenzonitrile, the underlying synthetic logic is directly applicable.

The core of the synthesis involves a multi-component reaction that builds the dihydropyridine scaffold of Finerenone. The formylbenzonitrile derivative serves as a key electrophile in this process.

Exemplary Synthetic Protocol (Adapted from Finerenone Synthesis)

The following is a representative, step-by-step protocol illustrating the type of reaction where a formylbenzonitrile derivative is crucial.

Reaction: Knoevenagel condensation/cyclization to form a dihydropyridine core.

Materials:

-

4-Formyl-3-methoxybenzonitrile (as an analogue for this compound)

-

Ethyl acetoacetate

-

Ammonium acetate

-

Ethanol (as solvent)

Procedure:

-

To a solution of 4-Formyl-3-methoxybenzonitrile (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq) and ammonium acetate (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the dihydropyridine intermediate.

Causality of Experimental Choices:

-

Ethanol as solvent: It is a polar protic solvent that can dissolve the reactants and facilitate the reaction, while also allowing for product precipitation upon cooling.

-

Ammonium acetate: Serves as both a source of ammonia and a mild catalyst for the condensation reactions.

-

Reflux temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of the reactants or products.

The following diagram illustrates the logical flow of a multi-step synthesis where a formylbenzonitrile is a key starting material.

Caption: A generalized synthetic pathway for drug candidates.

Conclusion

This compound is a strategically important building block for organic and medicinal chemistry. Its bifunctional nature allows for the efficient construction of complex molecular architectures, particularly heterocyclic systems that are prevalent in many drug candidates. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development. The insights provided herein are intended to empower scientists to leverage the full potential of this versatile chemical intermediate in the quest for novel therapeutics.

References

-

2-Methylbenzonitrile. PubChem. [Link]

-

2-Formyl-4-methylbenzonitrile. PubChem. [Link]

-

2-amino-6-methylbenzonitrile. Molbase. [Link]

-

Products. 2a biotech. [Link]

Sources

The Definitive Guide to the Structural Elucidation of 2-Formyl-6-methylbenzonitrile: A Multi-technique Spectroscopic Approach

This technical guide provides a comprehensive, in-depth walkthrough for the structural elucidation of 2-Formyl-6-methylbenzonitrile. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world process of molecular structure determination. We will proceed from fundamental analysis to advanced two-dimensional NMR techniques, demonstrating how a confluence of spectroscopic evidence leads to an unambiguous structural assignment.

Preamble: The Analytical Challenge

Part 1: Foundational Analysis - What the Formula Reveals

Before any spectra are acquired, the molecular formula itself provides a crucial starting point.

Molecular Formula: C₉H₇NO Molecular Weight: 145.16 g/mol [1]

From this, we can calculate the Degree of Unsaturation (DoU), an essential first step in deducing the presence of rings or multiple bonds.

Degree of Unsaturation (DoU) Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 9 + 1 - (7/2) + (1/2) DoU = 7

A DoU of 7 immediately suggests a highly unsaturated system. A benzene ring accounts for 4 degrees of unsaturation (one ring and three double bonds). The remaining 3 degrees must be accounted for by the functional groups, which is consistent with a nitrile group (C≡N, 2 DoU) and a formyl group (C=O, 1 DoU). This initial calculation provides a structural framework: a substituted benzene ring bearing a nitrile and a formyl group.

Part 2: The Spectroscopic Workflow - A Symphony of Data

The elucidation of a molecular structure is rarely accomplished with a single technique. Instead, it is the synergistic interplay of multiple spectroscopic methods that provides the necessary evidence for a conclusive assignment. Our workflow is designed to build upon the information gathered at each stage.

Caption: A logical workflow for the structural elucidation of an unknown compound.

Part 3: Mass Spectrometry - Confirming the Mass and Initial Fragmentation

Mass spectrometry (MS) serves two primary purposes in the initial stages of structure elucidation: it confirms the molecular weight of the compound and provides valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a GC inlet.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions and neutral radicals.

-

Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.

Data Interpretation:

For this compound, the molecular ion peak (M⁺•) is expected at m/z = 145, corresponding to the molecular weight of C₉H₇NO. The fragmentation pattern can provide clues about the structure.[2][3][4][5][6]

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Loss of Neutral Fragment | Rationale |

| 145 | [C₉H₇NO]⁺• | - | Molecular Ion (M⁺•) |

| 144 | [C₉H₆NO]⁺ | H• | Loss of the aldehydic hydrogen, a common fragmentation for aldehydes. |

| 116 | [C₈H₆N]⁺ | CO | Loss of carbon monoxide from the formyl group. |

| 91 | [C₇H₇]⁺ | (CO + HCN) | Loss of CO followed by HCN, potentially forming a tropylium ion, characteristic of alkylbenzenes. |

The presence of a strong peak at m/z 145 would confirm the molecular formula, while the observation of a significant M-1 peak (m/z 144) and a peak at m/z 116 would strongly suggest the presence of a benzaldehyde moiety.

Part 4: Infrared Spectroscopy - Identifying the Key Functional Groups

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The IR beam is passed through the crystal, and the resulting spectrum is recorded.

-

Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are analyzed to identify functional groups.

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, the aromatic aldehyde, and the substituted benzene ring.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~3080-3030 | C-H Stretch | Aromatic | Confirms the presence of an aromatic ring. |

| ~2920, ~2850 | C-H Stretch | Methyl (-CH₃) | Indicates aliphatic C-H bonds. |

| ~2820, ~2720 | C-H Stretch | Aldehyde (-CHO) | The two distinct peaks are highly characteristic of an aldehyde C-H bond. |

| ~2230 | C≡N Stretch | Nitrile | A sharp, strong absorption confirming the nitrile group. |

| ~1705 | C=O Stretch | Aromatic Aldehyde | The position is lower than a typical aliphatic aldehyde due to conjugation with the aromatic ring.[1][6] |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Characteristic in-ring skeletal vibrations. |

| ~800-750 | C-H Bend (out-of-plane) | Trisubstituted Benzene | The exact position can give clues about the substitution pattern. For a 1,2,3-trisubstituted ring, a band in this region is expected.[7][8] |

The unambiguous identification of the C≡N stretch around 2230 cm⁻¹, the C=O stretch around 1705 cm⁻¹, and the characteristic pair of aldehyde C-H stretches would provide definitive evidence for the presence of the nitrile and formyl groups attached to the aromatic ring.

Part 5: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Heart of the Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Through a series of 1D and 2D experiments, we can piece together the connectivity of the atoms and confirm the substitution pattern.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C{¹H} NMR Acquisition: A proton-decoupled single-pulse experiment is run. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

DEPT-135 Acquisition: This experiment is used to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

-

2D NMR Acquisition (COSY, HSQC, HMBC): These experiments are run using standard pulse programs. The acquisition times and number of increments are adjusted to achieve the desired resolution.[9][10][11]

¹H NMR Spectroscopy - Probing the Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting pattern).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.4 | Singlet (s) | 1H | H-formyl | Aldehyde protons are highly deshielded and typically appear between 9-10 ppm. |

| ~7.8-7.6 | Multiplet | 3H | H-aromatic | Aromatic protons resonate in this region. The exact shifts and splitting depend on the substitution pattern. |

| ~2.7 | Singlet (s) | 3H | H-methyl | Benzylic protons are deshielded and appear in this region. The singlet nature suggests no adjacent protons. |

Analysis of the Aromatic Region: For a 1,2,3-trisubstituted (specifically, 2-formyl-6-methyl) pattern, we expect three adjacent aromatic protons. This would likely give rise to a complex splitting pattern, possibly a triplet and two doublets (or a doublet of doublets) if the chemical shifts are sufficiently different. The integration of this region, corresponding to 3H, is a critical piece of evidence.

¹³C NMR and DEPT - Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The DEPT-135 experiment helps in assigning these carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~192 | N/A | C=O | Aldehyde carbonyl carbons are highly deshielded. |

| ~140 | N/A | C-CH₃ | Aromatic quaternary carbon attached to the methyl group. |

| ~135-125 | CH | C-H (aromatic) | Aromatic methine carbons. |

| ~133 | N/A | C-CHO | Aromatic quaternary carbon attached to the formyl group. |

| ~118 | N/A | C≡N | Nitrile carbons are characteristic in this region. |

| ~115 | N/A | C-CN | Aromatic quaternary carbon attached to the nitrile group. |

| ~20 | CH₃ | -CH₃ | Methyl carbon. |

The ¹³C NMR spectrum should show a total of 9 distinct carbon signals, consistent with the molecular formula and the proposed structure's lack of symmetry. The DEPT-135 spectrum will confirm the presence of three aromatic CH carbons and one CH₃ carbon.

2D NMR - Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously connecting the protons and carbons, thereby confirming the substitution pattern.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[12] For this compound, the key observation in the COSY spectrum would be the correlation between the three adjacent aromatic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to (a one-bond correlation).[10][11][13]

Predicted HSQC Correlations:

-

The three aromatic proton signals will correlate to the three aromatic CH carbon signals.

-

The methyl proton signal (~2.7 ppm) will correlate to the methyl carbon signal (~20 ppm).

-

The aldehyde proton (~10.4 ppm) will correlate to the aldehyde carbon (~192 ppm).

Caption: Predicted key HSQC correlations for this compound.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this elucidation, as it shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This allows us to connect the substituents to the aromatic ring and to each other.[9][12][13]

Key Predicted HMBC Correlations for Structure Confirmation:

-

Aldehyde Proton (~10.4 ppm) to:

-

The quaternary aromatic carbon C2 (~133 ppm, ²J).

-

The aromatic CH at C3 (~130 ppm, ³J).

-

-

Methyl Protons (~2.7 ppm) to:

-

The quaternary aromatic carbon C6 (~140 ppm, ²J).

-

The aromatic CH at C5 (~130 ppm, ³J).

-

The quaternary aromatic carbon C1 (C-CN) (~115 ppm, ³J).

-

-

Aromatic Protons (~7.6-7.8 ppm) to:

-

Correlations to neighboring aromatic carbons and to the quaternary carbons of the substituents, confirming the overall connectivity. For instance, the proton at C3 should show a correlation to the C1 (C-CN) and C5 carbons.

-

The observation of a correlation from the methyl protons to the carbon bearing the nitrile group (C1) and the adjacent aromatic proton (C5) is definitive proof of the 2,6-substitution pattern.

Caption: Key HMBC correlations confirming the structure of this compound.

Conclusion

Through a systematic and logical application of modern spectroscopic techniques, the structure of this compound can be unambiguously determined. The process begins with foundational analysis of the molecular formula and degree of unsaturation, which provides a basic structural hypothesis. This hypothesis is then tested and refined using data from mass spectrometry and infrared spectroscopy, which confirm the molecular weight and identify the key functional groups. Finally, a suite of 1D and 2D NMR experiments, culminating in the analysis of long-range heteronuclear correlations from the HMBC spectrum, provides the definitive evidence for the precise arrangement of substituents on the aromatic ring. This guide illustrates a robust and self-validating workflow that is central to chemical research and development.

References

-

Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

-

Claridge, T. D. W. (1999). Applying 2D NMR methods to the structural elucidation of complex natural products. Natural Product Reports, 16(5), 497-513. Retrieved from [Link]

-

TheElkchemist. (2021, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.

-

Elyashberg, M. E., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 771-786. Retrieved from [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

University of Wisconsin-Madison Chemistry. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information for A highly efficient copper-catalyzed cyanation of aryl halides. Retrieved from [Link]

-

nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Problems. Retrieved from [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Reich, H. J. (n.d.). Short Summary of 1H-NMR Interpretation. University of Wisconsin-Madison. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Smith, B. C. (2016). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy. Retrieved from [Link]

-

Kolonko, K. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 2-Formyl-4-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Dimethoxybenzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2014). Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 27613-37-2 | 2-formyl-6-methyl-benzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. uni-saarland.de [uni-saarland.de]

- 4. whitman.edu [whitman.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 9. nmr hmqc hmbc: Topics by Science.gov [science.gov]

- 10. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. researchgate.net [researchgate.net]

A Spectroscopic Guide to 2-Formyl-6-methylbenzonitrile: Elucidating Molecular Structure

The structural elucidation of a molecule like 2-Formyl-6-methylbenzonitrile, which possesses an aromatic ring with electron-withdrawing (formyl and cyano) and electron-donating (methyl) groups, presents a unique spectroscopic challenge. Understanding the interplay of these functional groups is crucial for interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide will delve into the predicted spectral data, the rationale behind these predictions, and the experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons. The chemical shifts are influenced by the anisotropic effects of the benzene ring and the electronic nature of the substituents.

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | ~10.3 | Singlet | - |

| Aromatic (H3/H5) | ~7.6-7.8 | Multiplet | ~7-8 |

| Aromatic (H4) | ~7.4-7.6 | Triplet | ~7-8 |

| Methyl (-CH₃) | ~2.7 | Singlet | - |

Interpretation and Rationale:

-

Aldehydic Proton (~10.3 ppm): The proton of the formyl group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring. This results in a characteristic downfield chemical shift.[1]

-

Aromatic Protons (~7.4-7.8 ppm): The three protons on the benzene ring will exhibit a complex splitting pattern due to their coupling with each other. The protons ortho and para to the electron-withdrawing formyl and cyano groups are expected to be shifted downfield compared to benzene (7.34 ppm).

-

Methyl Protons (~2.7 ppm): The protons of the methyl group are attached to the aromatic ring and will appear as a singlet. Their chemical shift is slightly downfield from typical alkyl protons due to the influence of the aromatic ring.[2]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).

Visualization of Predicted ¹H NMR Splitting:

Caption: Predicted coupling interactions for the aromatic protons of this compound.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic effects of the substituents on the aromatic ring.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | ~192 |

| Cyano (-CN) | ~117 |

| Quaternary (C1) | ~135 |

| Quaternary (C2) | ~138 |

| Quaternary (C6) | ~140 |

| Aromatic (C3/C5) | ~130-134 |

| Aromatic (C4) | ~128 |

| Methyl (-CH₃) | ~20 |

Interpretation and Rationale:

-

Carbonyl Carbon (~192 ppm): The aldehydic carbonyl carbon is significantly deshielded and appears far downfield.[2]

-

Cyano Carbon (~117 ppm): The nitrile carbon has a characteristic chemical shift in this region.

-

Aromatic Carbons (~128-140 ppm): The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbons bearing the electron-withdrawing groups (C1, C2, C6) are expected to be more deshielded.

-

Methyl Carbon (~20 ppm): The methyl carbon will appear in the typical aliphatic region.[2]

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz (or higher) NMR spectrometer is recommended.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The CDCl₃ solvent peak at 77.16 ppm can be used for chemical shift calibration.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aldehyde) | 2850-2820 and 2750-2720 | Medium (often two bands) |

| C≡N stretch (nitrile) | 2240-2220 | Strong |

| C=O stretch (aldehyde) | 1710-1690 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium to Strong |

| C-H bend (aromatic) | 900-675 | Strong |

Interpretation and Rationale:

-

Nitrile Stretch (2240-2220 cm⁻¹): The C≡N triple bond exhibits a strong, sharp absorption in this region, which is a highly diagnostic peak for nitriles.[3][4]

-

Carbonyl Stretch (1710-1690 cm⁻¹): The C=O bond of the aldehyde will give a strong absorption band. Conjugation with the aromatic ring slightly lowers the frequency compared to a saturated aldehyde.

-

Aldehyde C-H Stretch (2850-2820 and 2750-2720 cm⁻¹): The presence of two medium intensity bands in this region is characteristic of the C-H stretch of an aldehyde and helps to distinguish it from other carbonyl-containing compounds.

-

Aromatic C=C and C-H Vibrations: The spectrum will also show characteristic absorptions for the aromatic ring's C=C stretching and C-H bending vibrations.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 145, corresponding to the molecular weight of C₉H₇NO.[5]

-

Key Fragmentation Peaks:

-

m/z = 144 (M-1)⁺: Loss of a hydrogen atom from the aldehyde group is a common fragmentation pathway for aromatic aldehydes.

-

m/z = 116 (M-29)⁺: Loss of the formyl group (CHO) is another characteristic fragmentation.

-

m/z = 90: Further fragmentation of the aromatic ring.

-

Interpretation and Rationale:

The fragmentation pattern in EI-MS is a result of the molecule breaking apart in a predictable manner upon ionization. The stability of the resulting fragments determines the intensity of the corresponding peaks in the mass spectrum. The loss of the formyl group and the hydrogen from the aldehyde are expected to be major fragmentation pathways for this compound.

Experimental Protocol for MS (EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV for EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Visualization of Predicted MS Fragmentation:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, though predictive, is grounded in the fundamental principles of NMR, IR, and MS, and supported by data from structurally related compounds. This in-depth guide provides a solid foundation for researchers to confidently identify and characterize this compound. The provided protocols and interpretations serve as a valuable resource for professionals in the chemical and pharmaceutical sciences, enabling them to navigate the complexities of structural elucidation with greater efficiency and accuracy.

References

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001426). Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Formyl-4-methylbenzonitrile. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PubMed Central. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

Sources

A Technical Guide to 2-Formyl-6-methylbenzonitrile: A Versatile Bifunctional Building Block in Modern Synthesis

Abstract: This document provides a comprehensive technical overview of 2-Formyl-6-methylbenzonitrile, a key intermediate in synthetic organic chemistry. Its unique structure, featuring ortho-disposed formyl and nitrile functionalities on a methylated benzene ring, renders it an exceptionally valuable precursor for the construction of complex heterocyclic systems. This guide details its chemical identity, physicochemical properties, synthetic utility, and critical safety protocols. It is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage this compound's reactivity in designing novel molecular architectures.

Chemical Identity and Physicochemical Properties

This compound is an aromatic compound distinguished by its bifunctional nature, which is central to its synthetic applications. The strategic placement of an aldehyde (formyl) and a nitrile group in ortho positions allows for sequential or cascade reactions, enabling the efficient assembly of fused ring systems.

-

IUPAC Name: this compound

-

Synonyms: 2-Cyano-3-methylbenzaldehyde

-

Molecular Formula: C₉H₇NO[1]

-

Molecular Weight: 145.16 g/mol [1]

The core structure of the molecule is presented below.

Caption: 2D Structure of this compound

A summary of its key computed and physical properties is provided in the table below. Note that experimental data for this specific isomer is limited; some values are based on closely related isomers or computational models.

| Property | Value | Source |

| Molecular Weight | 145.16 g/mol | Aromsyn Co.,Ltd.[1] |

| Molecular Formula | C₉H₇NO | Aromsyn Co.,Ltd.[1] |

| XLogP3-AA | 1.5 | PubChem (Computed for isomer 2-Formyl-4-methylbenzonitrile)[3] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed for isomer 2-Formyl-4-methylbenzonitrile)[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed for isomer 2-Formyl-4-methylbenzonitrile)[3] |

| Purity | Typically ≥98% | Aromsyn Co.,Ltd.[1] |

Role in Synthesis and Chemical Reactivity

The primary value of this compound lies in its capacity as a versatile precursor for multi-component and cascade reactions. Such reactions are highly prized in modern organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials.

Core Reactivity:

-

Formyl Group (Aldehyde): The aldehyde functionality is a classic electrophilic site, readily participating in nucleophilic additions, condensations (e.g., Knoevenagel, Wittig), and reductive aminations.

-

Nitrile Group (Cyano): The cyano group can act as a nucleophile precursor (after deprotonation of an adjacent carbon), an electrophile, or be hydrolyzed to a carboxylic acid or reduced to an amine.

-

Synergistic Reactivity: In cascade reactions, an initial reaction at the formyl group can trigger a subsequent intramolecular cyclization involving the nitrile group, leading to the formation of nitrogen-containing heterocycles. This is a powerful strategy for synthesizing scaffolds found in many biologically active molecules.

2-Formylbenzonitrile and its derivatives are recognized as valuable starting materials for developing cascade reactions that produce diverse heterocyclic compounds, such as isoindolinones.[4] This makes the compound a key asset for medicinal chemistry programs focused on generating novel compound libraries.

Caption: Generalized workflow for the synthesis of heterocyclic compounds.

Application in Cascade Reactions for Isoindolinone Synthesis

A prominent application of ortho-formylbenzonitriles is in the synthesis of isoindolinones, a structural motif present in various pharmacologically active compounds. A general cascade pathway involves the reaction of this compound with a suitable nucleophile, such as a compound with an active methylene group.

The reaction sequence typically proceeds as follows:

-

Initial Condensation: The nucleophile attacks the electrophilic formyl carbon.

-

Intramolecular Cyclization: The resulting intermediate undergoes a subsequent intramolecular attack on the nitrile carbon.

-

Tautomerization/Rearrangement: The cyclized product tautomerizes to yield the stable isoindolinone ring system.

This efficient one-pot synthesis strategy avoids the need to isolate intermediates, saving time and resources while often improving overall yield.[4]

Caption: Logical flow of a base-catalyzed cascade reaction.

Exemplary Experimental Protocol: Synthesis of a Substituted Isoindolinone

The following protocol is a representative, non-optimized procedure illustrating the use of this compound in a cascade reaction. Note: This procedure must be adapted and optimized based on the specific substrate and laboratory conditions. All work should be conducted in a chemical fume hood with appropriate personal protective equipment.

Objective: To synthesize a 3-substituted isoindolinone derivative from this compound and an active methylene compound.

Materials:

-

This compound

-

Active Methylene Compound (e.g., Ethyl Cyanoacetate)

-

Base Catalyst (e.g., Potassium Carbonate, K₂CO₃)

-

Anhydrous Solvent (e.g., Dimethylformamide, DMF)

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq), the active methylene compound (1.1 eq), and anhydrous DMF.

-

Catalyst Addition: Stir the mixture and add potassium carbonate (1.5 eq) portion-wise.

-

Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure isoindolinone product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

This compound is a reactive chemical intermediate and must be handled with care. The following safety information is synthesized from multiple safety data sheets.

Hazard Identification:

-

Acute Toxicity: May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[5][6]

-

Irritation: Causes skin irritation and serious eye irritation.[5][6][7]

-

Respiratory Irritation: May cause respiratory irritation.[5][7]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Personal Protection: Wear protective gloves, protective clothing, and eye/face protection (safety goggles or face shield).[6]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][7]

First Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][7]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[5][6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][6]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[7]

Storage:

-

Conditions: Store in a well-ventilated place. Keep the container tightly closed.[5][7] Store in a cool, dry area away from incompatible substances such as strong oxidizing agents.[6][8] Some sources recommend storing the product locked up.[7]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][7]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the cooperative reactivity of its ortho-formyl and cyano groups. Its ability to participate in efficient cascade reactions makes it an ideal starting material for constructing complex nitrogen-containing heterocycles, particularly isoindolinones, which are of significant interest in pharmaceutical research. Proper understanding of its reactivity, coupled with stringent adherence to safety protocols, allows researchers to effectively harness the synthetic potential of this versatile molecule.

References

- Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet.

- Fisher Scientific. (2009, September 14). Safety Data Sheet.

- Biosynth Ltd. (2023, August 2). FM33076 - Safety Data Sheet.

- Fisher Scientific. (2021, December 24). Safety Data Sheet.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- PubChem. 2-Formyl-4-methylbenzonitrile. National Institutes of Health.

- Benchchem. 2-Formyl-6-methoxybenzonitrile.

- Aromsyn Co.,Ltd. 2-formyl-6-methyl-benzonitrile.

- ChemScene. 2-Formyl-5-methylbenzonitrile.

- ResearchGate. (n.d.). Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening.

- 2a biotech. This compound.

Sources

- 1. 27613-37-2 | 2-formyl-6-methyl-benzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 2-Formyl-4-methylbenzonitrile | C9H7NO | CID 45083564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. biosynth.com [biosynth.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

safety and handling of 2-Formyl-6-methylbenzonitrile

An In-depth Technical Guide to the Safe Handling of 2-Formyl-6-methylbenzonitrile

Introduction

This compound (CAS No. 27613-37-2) is a versatile intermediate in organic synthesis, frequently employed in the development of pharmaceutical compounds and other complex molecules.[1] Its unique structure, featuring aldehyde and nitrile functional groups on a substituted benzene ring, makes it a valuable building block. However, these same reactive moieties necessitate a thorough understanding of its chemical properties and potential hazards to ensure safe handling in a research and development setting. This guide provides a comprehensive overview of the safety protocols, hazard identification, emergency procedures, and handling recommendations for this compound, designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of a compound's physical properties is critical for predicting its behavior under laboratory conditions and for designing appropriate handling and storage protocols.

| Property | Value | Source |

| CAS Number | 27613-37-2 | [1][2] |

| Molecular Formula | C₉H₇NO | [1][2] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Inert atmosphere, 2-8°C | [2] |

Note: Specific properties like melting point, boiling point, and solubility are not consistently reported across sources and should be confirmed with the specific batch's certificate of analysis.

Hazard Identification and GHS Classification

This compound is classified as hazardous. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.[3] Adherence to the precautions outlined is mandatory for mitigating risk.

Signal Word: Warning [2]

GHS Pictograms:

- (GHS07: Irritant)[3]

GHS Hazard Classifications:

| Hazard Class | Hazard Code | Hazard Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [2] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [2] |

The presence of both nitrile and aldehyde groups contributes to its toxicological profile. Nitriles can sometimes be metabolized to release cyanide, and aldehydes are often irritants. Therefore, preventing exposure through all routes—ingestion, skin contact, and inhalation—is of paramount importance.

Core Safety and Handling Protocols

A proactive approach to safety involves integrating best practices into every step of the experimental workflow. The following protocols are designed to minimize exposure and manage risks effectively.

Engineering Controls and Ventilation

The primary defense against respiratory exposure is the use of robust engineering controls.

-

Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound solid or its solutions must be conducted inside a certified chemical fume hood.[4][5][6] This is crucial to mitigate the risk of inhaling dust or vapors, aligning with precautions for substances harmful if inhaled (H332).[2][7]

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.

Standard Operating Procedure for Handling

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and personal protective equipment (PPE).

-

Weighing: To prevent the generation of airborne dust, weigh the solid compound carefully. Use a spatula to gently transfer the material. Avoid any actions that could cause the powder to become airborne.

-

Transfer: When adding the compound to a reaction vessel, do so slowly and carefully. If dissolving in a solvent, add the solvent to the solid to minimize dust.

-

Post-Handling: After use, ensure the container is tightly sealed.[8] Decontaminate the spatula and any surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water after removing gloves.

-

Prohibition: Do not eat, drink, or smoke in any area where this chemical is handled or stored.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE creates a critical barrier between the researcher and the chemical.[9] Selections must be based on the specific hazards identified (skin/eye irritation, inhalation toxicity).

-

Eye and Face Protection: Wear chemical safety goggles that conform to European Standard EN166 or equivalent.[6][10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[11]

-

Skin Protection:

-

Gloves: Wear chemically resistant, disposable gloves (e.g., nitrile rubber).[7] Gloves must be inspected for integrity before use.[12][13] Given that the compound causes skin irritation (H315), it is crucial to avoid direct contact. If contamination occurs, remove gloves immediately using the proper technique to avoid touching the outer surface, and wash hands thoroughly.[6]

-

Lab Coat: A flame-retardant lab coat or gown should be worn at all times. Ensure it is fully buttoned.

-

-

Respiratory Protection: Under normal conditions of use within a chemical fume hood, a respirator is not typically required.[12] However, if engineering controls fail or in the event of a large spill, respiratory protection (such as an N95 dust mask or an air-purifying respirator with appropriate cartridges) may be necessary.[10][14]

-

Footwear: Do not wear open-toed shoes, sandals, or perforated footwear in the laboratory. Safety footwear should cover the entire foot.[9]

Emergency Procedures: A Validating System

Preparedness is key to mitigating the consequences of an accidental exposure or spill. The following workflows are designed to provide clear, immediate guidance.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome. The following diagram outlines the critical first steps.

Caption: First-aid response workflow for this compound exposure.

Detailed First-Aid Protocols:

-

Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing.[4][8] If the person feels unwell, seek immediate medical attention.[4]

-

Skin Contact: If the substance gets on the skin, immediately wash with plenty of soap and water for at least 15 minutes.[4][5] Remove all contaminated clothing and wash it before reuse.[4][8] If skin irritation occurs, get medical advice.[4]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[4][5] If present, remove contact lenses if it is easy to do so and continue rinsing.[4] If eye irritation persists, seek medical attention.[4]

-

Ingestion: If swallowed, rinse the mouth with water.[4][8] Do NOT induce vomiting.[4][5] Immediately call a Poison Center or doctor.[6][8]

Spill Response Protocol

A small, incidental laboratory spill can be managed by trained personnel. Large spills require immediate evacuation and professional emergency response.

Caption: Step-by-step workflow for cleaning a small laboratory spill.

Detailed Spill Clean-up Steps:

-

Alert & Evacuate: Immediately alert others in the vicinity.[15][16] Evacuate non-essential personnel.

-

Assess: Ensure the spill is small and manageable by trained staff. If the spill is large or you are unsure, evacuate and call emergency services.[15]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[15]

-

PPE: Don the appropriate PPE, including double gloves, safety goggles, and a lab coat.[17]

-

Containment: Prevent the powder from spreading or entering drains.[16][18]

-

Clean-up: Gently sweep up the solid material and place it into a clearly labeled, sealable container for hazardous waste.[4][5] Avoid creating dust during this process.[4][5]

-

Decontamination: Clean the spill area thoroughly with soap and water.[18]

-

Disposal: Dispose of the container with the spilled material, as well as any contaminated cleaning supplies and PPE, as hazardous waste according to institutional and local regulations.[4][19]

Fire-Fighting Measures

In the event of a fire involving this compound:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][5]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[4][5]

Storage and Disposal

Proper storage is essential for maintaining chemical integrity and safety, while correct disposal is crucial for environmental protection.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][8]

-

The recommended storage condition is under an inert atmosphere at 2-8°C.[2] This suggests sensitivity to air or moisture, which could degrade the aldehyde functionality.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

Disposal

-

This material and its container must be disposed of as hazardous waste.[8]

-

Disposal must be carried out by a licensed waste disposal company and in strict accordance with all federal, state, and local environmental regulations.[4][6][19]

-

Do not allow the chemical to enter drains, sewer systems, or waterways.[6][18]

Toxicological Information

While comprehensive toxicological data for this specific compound is limited, the GHS classification provides a clear indication of its primary hazards.[2]

-

Acute Effects: Harmful if swallowed or inhaled.[2] The substance can cause methaemoglobinemia, a condition that inhibits the normal uptake of oxygen by binding to hemoglobin, leading to a form of oxygen starvation.

-

Irritation: Causes serious eye irritation and skin irritation.[2]

-

Respiratory: May cause respiratory irritation.[20]

References

- Fisher Scientific. (2021, December 24).

- National Center for Biotechnology Information. (n.d.). m-Formylbenzonitrile. PubChem.

- Thermo Fisher Scientific. (2009, September 14). Safety Data Sheet: 2-Fluoro-5-formylbenzonitrile.

- Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: 5-Fluoro-2-methylbenzonitrile.

- Florida International University Environmental Health and Safety. (n.d.). Spill Response Procedures.

- Clarkson University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.

- CymitQuimica. (2024, December 19). Safety Data Sheet: 5-Formyl-2-methoxybenzonitrile.

- Sigma-Aldrich. (2024, March 7).

- Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.

- The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.

- SD Fine-Chem. (n.d.).

- Achmem. (n.d.).

- Apollo Scientific. (n.d.). Safety Data Sheet: 3-Formyl-2-hydroxybenzonitrile.

- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.

- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.

- Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures.

- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.

- National Center for Biotechnology Information. (n.d.).

- Fluorochem. (n.d.). Safety Data Sheet: this compound.

- Aromsyn Co., Ltd. (n.d.). 27613-37-2 | 2-formyl-6-methyl-benzonitrile.

- ChemScene. (n.d.). 2-Formyl-5-methylbenzonitrile.

- National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylbenzonitrile. PubChem.

- ChemicalBook. (2025, July 16). 2-FORMYL-6-NITROBENZOIC ACID METHYL ESTER.

- ChemScene. (n.d.). 2-Methoxy-6-methylbenzonitrile.

- Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, 2-formyl-6,6-dimethylbicyclo(3.1.1)hept-2-ene, CAS Registry Number 564-94-3. Food and Chemical Toxicology, 120.

- ChemicalBook. (2025, February 1). Safety Data Sheet: 4-(6-FORMYLPYRIDIN-2-YL)BENZONITRILE, 9&.

- ChemicalBook. (n.d.). 2-[(4-formylphenoxy)methyl]benzonitrile.

- Chemistry World. (2011, January 28).

- BenchChem. (2025).

- REWARD. (2025, November 24). What are the first-aid measures for accidental exposure to 314-13-6?

- American Chemistry Council. (2020, November 2). C6 Based Firefighting Foams Offer Reliable, Effective, Efficient Performance.

Sources

- 1. 27613-37-2 | 2-formyl-6-methyl-benzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. achmem.com [achmem.com]

- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 10. americanchemistry.com [americanchemistry.com]

- 11. pppmag.com [pppmag.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Firefighters need more protection from chemical fumes | News | Chemistry World [chemistryworld.com]

- 15. ehs.fiu.edu [ehs.fiu.edu]

- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 17. ccny.cuny.edu [ccny.cuny.edu]

- 18. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 19. benchchem.com [benchchem.com]

- 20. m-Formylbenzonitrile | C8H5NO | CID 90670 - PubChem [pubchem.ncbi.nlm.nih.gov]

storage conditions for 2-Formyl-6-methylbenzonitrile

An In-Depth Technical Guide to the Optimal Storage of 2-Formyl-6-methylbenzonitrile

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the requisite (CAS No. 27613-37-2). Adherence to these protocols is critical for maintaining the compound's purity, stability, and fitness for use in sensitive synthetic applications.

Compound Profile and Strategic Importance

This compound is a bifunctional aromatic compound featuring both an aldehyde (formyl) and a nitrile group. This unique substitution pattern makes it a valuable and versatile building block in organic synthesis, particularly in the construction of complex heterocyclic systems and as a key intermediate for pharmaceutical compounds.[1][2] The inherent reactivity of the aldehyde group, while synthetically useful, also presents the primary challenge for its long-term stability, necessitating precise storage and handling protocols.

Physicochemical Properties and Intrinsic Stability